
5-(azetidin-3-yl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Aplicaciones Científicas De Investigación
Chemical Derivatives and Pharmaceutical Applications
The compound 5-(azetidin-3-yl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds that include azetidine, pyrrolidine, and piperidine derivatives. These compounds are utilized in pharmaceutical research due to their potential as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, offering a promising avenue for developing medications with fewer side effects (Habernickel, 2001).
Antimicrobial and Antifungal Activities
A notable application of derivatives containing the 1,2,4-oxadiazole ring is their antimicrobial and antifungal properties. Research on quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives has demonstrated significant activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). These findings underscore the potential of such compounds in addressing resistant microbial infections.
Synthesis and Characterization for Biological Activities
The synthesis and characterization of these compounds involve various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, to ensure precise structural elucidation. This meticulous process is crucial for the development of compounds with targeted biological activities, paving the way for their application in medicinal chemistry and drug design (Dodiya, Shihory, & Desai, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14-4-2-3-8(14)9-12-10(15-13-9)7-5-11-6-7/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGZCWNFKDOFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azetidin-3-yl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)
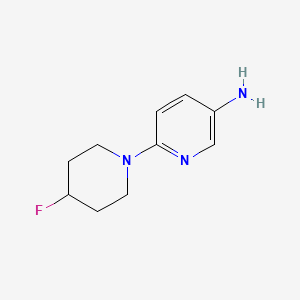
![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)
![1-methyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478627.png)
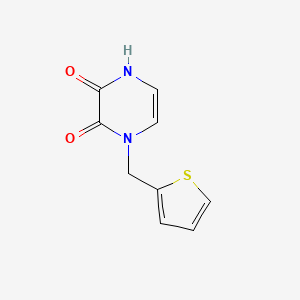
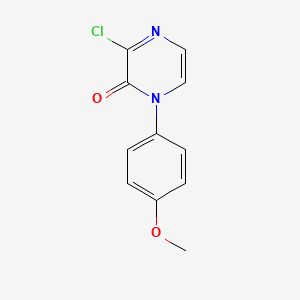
![(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1478633.png)
![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)
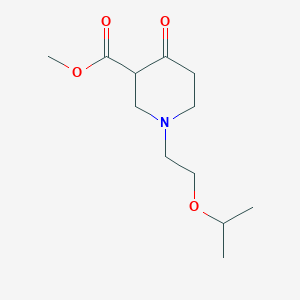
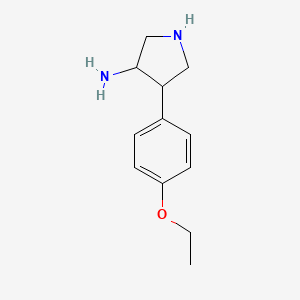

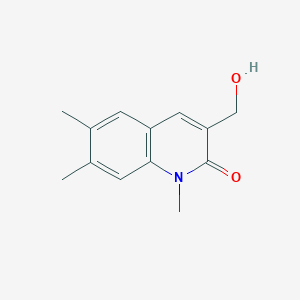
![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)